molecular formula C11H13N5O3 B135234 Neplanocin A CAS No. 72877-50-0

Neplanocin A

Katalognummer: B135234
CAS-Nummer: 72877-50-0
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: XUGWUUDOWNZAGW-VDAHYXPESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neplanocin A (NpcA) is a naturally occurring carbocyclic nucleoside isolated from Ampullariella regularis. It features a cyclopentenyl ring instead of the traditional ribose sugar, conferring unique conformational and chemical properties . This compound is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme critical to methylation processes in eukaryotic and prokaryotic cells. Its inhibition disrupts methylation-dependent pathways, leading to antiproliferative, antiviral, and antiparasitic effects . Notably, this compound exhibits stereospecific activity, with the (-)-enantiomer showing superior anticancer and antiviral potency compared to the (+)-form .

Eigenschaften

IUPAC Name

(1S,2R,5R)-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2,(H2,12,13,14)/t6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGWUUDOWNZAGW-VDAHYXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30993658
Record name 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72877-50-0
Record name (-)-Neplanocin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72877-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neplanocin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072877500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(6-Amino-9H-purin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30993658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biochemische Analyse

Biologische Aktivität

Neplanocin A (NepA) is a naturally occurring cyclopentenyl analog of adenosine, notable for its diverse biological activities, particularly in antiviral and anticancer applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and recent research findings.

This compound primarily functions as an inhibitor of S-adenosylhomocysteine hydrolase (SAH hydrolase), disrupting the metabolism of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). This inhibition leads to altered methylation patterns in cellular processes, impacting gene expression and cellular proliferation.

  • Inhibition of SAH Hydrolase : By inhibiting SAH hydrolase, NepA prevents the conversion of SAH to adenosine and homocysteine, resulting in elevated levels of SAH, which can inhibit various methyltransferases involved in histone modification and gene regulation .
  • Antiviral Activity : NepA has demonstrated broad-spectrum antiviral properties against several viruses, including vesicular stomatitis virus and vaccinia virus. Its mechanism involves interference with viral RNA synthesis and replication processes .
  • Anticancer Properties : Recent studies have shown that NepA exhibits potent antiproliferative effects against various cancer cell lines by modulating histone methylation patterns, particularly in triple-negative breast cancer (TNBC) cells. It downregulates disruptor of telomeric silencing 1-like (DOT1L), a histone methyltransferase associated with aggressive cancer phenotypes .

Antiproliferative Effects

Recent studies have highlighted the effectiveness of this compound and its derivatives in inhibiting cancer cell growth:

  • Fluoro-Neplanocin A (F-NepA) : This modified version has been shown to significantly inhibit the proliferation of TNBC cells more effectively than non-TNBC cells. The mechanism involves the downregulation of H3K79me2 levels, contributing to reduced cell migration and invasion capabilities .
Cell Line IC50 (μM) Effect
MDA-MB-231 (TNBC)0.5Inhibition of proliferation
HCT-116 (Colorectal)1.0Moderate inhibition
A549 (Lung Cancer)1.5Inhibition observed

Case Studies

  • Case Study on Anticancer Activity :
    • In a controlled study involving MDA-MB-231 cells, F-NepA was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 0.5 μM.
    • The study also utilized wound healing assays to assess migration; F-NepA treatment resulted in a marked reduction in wound closure compared to untreated controls, indicating its potential as an antimigratory agent .
  • Antiviral Efficacy :
    • Another study evaluated this compound's antiviral efficacy against vesicular stomatitis virus, demonstrating a significant reduction in viral titers when treated with NepA compared to control groups. The compound's selectivity for viral over host cellular pathways underscores its therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Neplanocin A exhibits significant antiviral properties, especially against the Hepatitis B virus (HBV) and vaccinia virus.

  • Hepatitis B Virus (HBV) Inhibition : Recent studies have identified novel derivatives of this compound that act as potent and selective inhibitors of HBV replication. These derivatives have shown promise in vitro, indicating their potential for therapeutic development against HBV infections . The mechanism involves the inhibition of S-adenosylhomocysteine hydrolase, which is crucial for viral replication processes.
  • Vaccinia Virus : this compound has been documented as an effective inhibitor of vaccinia virus multiplication in mouse L929 cells. This inhibition is linked to its ability to interfere with S-adenosylmethionine-dependent methylation reactions essential for viral RNA production .

Cancer Research

This compound's role in cancer therapy is primarily associated with its ability to induce apoptosis and inhibit tumor growth.

  • Mechanism of Action : It acts as a potent inhibitor of S-adenosylhomocysteine hydrolase, leading to the accumulation of S-adenosylhomocysteine (AdoHcy), which disrupts methylation processes critical for cancer cell proliferation .
  • Case Studies : In vitro studies have demonstrated that this compound can potentiate granulocytic differentiation in acute promyelocytic leukemia cells, suggesting its potential application in hematological malignancies .

Structure-Based Drug Design

The structural characteristics of this compound have facilitated the design of new analogs with enhanced efficacy.

  • Docking Studies : Research utilizing molecular docking software has explored various derivatives of this compound to improve its binding affinity to target enzymes like S-adenosylhomocysteine hydrolase. For instance, 5'-fluoro-Neplanocin A exhibited a higher binding energy compared to its parent compound, indicating a potential pathway for developing more effective inhibitors .

Summary of Key Findings

Application AreaKey FindingsReferences
Antiviral ActivityPotent against HBV and vaccinia virus; inhibits viral replication via methylation disruption ,
Cancer ResearchInduces apoptosis; inhibits tumor growth; effective in acute promyelocytic leukemia ,
Structure-Based DesignDerivatives show improved binding affinity; potential for enhanced therapeutic efficacy

Analyse Chemischer Reaktionen

Enzymatic Inhibition Mechanism

Neplanocin A irreversibly inhibits AdoHcy hydrolase (Ki = 8.39 nM), a key enzyme regulating methylation reactions. The inhibition involves:

  • Tight-binding stoichiometry : One molecule of this compound binds per enzyme tetramer .

  • Accumulation of AdoHcy : Disruption of methylation reactions (e.g., viral mRNA capping), critical for antiviral activity .

Table 1: Inhibition Parameters of this compound

PropertyValueSource
KiK_i (AdoHcyase)8.39 nM
Antiviral EC50_{50}0.5–1.0 µM (vaccinia)
Cytotoxicity (L929 cells)>100 µM

Table 2: Biological Activity of this compound Derivatives

Derivative (R Group)EC50_{50} (µM)IC50_{50} (µM)Selectivity Index (SI50_{50})
H (Parent compound)2.5>100>40
F9.5% inhibition112.7%N/A
Cl14.750.13.4
CN0.5% inhibition103.3%N/A
CONH2_21.811.86.6

Key reactions for derivatives :

  • Halogenation : Introduction of F, Cl, or Br at specific positions via nucleophilic substitution.

  • Functionalization : Addition of cyano (-CN) or amide (-CONH2_2) groups to modulate electronic properties .

Biochemical Interactions

This compound’s cyclopentene ring mimics ribose in adenosine, enabling competitive binding to AdoHcy hydrolase. Computational docking studies reveal:

  • Critical residues : Lys145, Asp175, and Tyr214 form hydrogen bonds with hydroxyl and adenine groups .

  • Hydrophobic interactions : The cyclopentene ring occupies a hydrophobic pocket adjacent to NAD+^+ binding sites .

Stability and Degradation

While explicit degradation pathways are not detailed in literature, the compound’s hydroxyl and amine groups suggest susceptibility to oxidation and hydrolysis under physiological conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Neplanocin A belongs to the carbocyclic nucleoside family, sharing structural and functional similarities with compounds like aristeromycin, 3-deazathis compound (DzNep), and synthetic derivatives. Below is a detailed comparison:

Aristeromycin

  • Structural Similarity: Both contain a cyclopentenyl sugar scaffold but differ in the hydroxyl group configuration. Aristeromycin lacks the 4'-hydroxymethyl group present in this compound .
  • Functional Comparison: Aristeromycin primarily targets SAHH but shows weaker inhibition (IC₅₀ ~0.1 µM) compared to this compound (IC₅₀ ~0.01 µM) . Recent fluorinated derivatives of aristeromycin (e.g., 6'-fluoro-aristeromycin) exhibit enhanced antiviral activity and reduced cytotoxicity, broadening its therapeutic window .

3-Deazathis compound (DzNep)

  • Structural Modification: DzNep replaces the adenine N3 with a carbon atom, reducing susceptibility to adenosine deaminase (ADA) degradation .
  • Pharmacokinetic studies show DzNep analogues (e.g., truncated 4'-hydroxymethyl derivatives) have improved safety profiles and oral bioavailability compared to this compound .

Truncated Neplanocin Derivatives

  • Structural Modifications: Removal of the 4'-hydroxymethyl group (e.g., 5'-norneplanocin) or cyclopentenyl ring modifications (e.g., 1',6'-isoneplanocin) enhance stability and target specificity .
  • Functional Outcomes: Truncated derivatives exhibit potent inhibition of chloroquine-resistant Plasmodium falciparum (IC₅₀ <1 µM), surpassing this compound’s antiparasitic efficacy . Open-chain analogues (e.g., 9-(trans-4-hydroxy-2-buten-1-yl)adenine) show moderate anticancer activity (50% growth inhibition at 1 mM) but lower cytotoxicity .

Mechanistic Comparison

SAHH Inhibition

  • This compound and aristeromycin directly inhibit SAHH by forming covalent adducts with the enzyme’s NAD⁺ cofactor. DzNep also inhibits SAHH but with reduced potency (IC₅₀ ~0.1 µM vs. 0.01 µM for this compound) .
  • Recent studies suggest this compound’s cytotoxicity arises from phosphorylated metabolites (e.g., Neplanocin D) that disrupt RNA synthesis, independent of SAHH inhibition .

Antiviral Activity

  • This compound inhibits RNA viruses (e.g., Zika, dengue) by targeting viral methyltransferases. Its 3,7-dideaza analogue shows enhanced broad-spectrum activity but retains high cytotoxicity .
  • In contrast, 5'-nor-3-deazaneplanocin derivatives exhibit selective inhibition of hepatitis B virus (HBV) replication through an unidentified mechanism, avoiding SAHH-related toxicity .

Pharmacokinetic and Toxicity Profiles

Compound Key Pharmacokinetic Features Cytotoxicity (IC₅₀)
This compound Rapid ADA-mediated metabolism; short half-life 0.1–1 µM (cancer cells)
3-Deazathis compound Improved metabolic stability; oral bioavailability 0.5–5 µM (cancer cells)
5'-Norneplanocin Enhanced protozoan targeting; low mammalian toxicity >10 µM (HeLa cells)
6'-Fluoro-aristeromycin Prolonged half-life; reduced off-target effects >20 µM (normal cells)

Vorbereitungsmethoden

Traditional Chemical Synthesis from D-Ribose

The foundational synthesis of Neplanocin A begins with D-ribose, a natural monosaccharide. As detailed in , this 13-step sequence involves strategic functional group transformations to construct the carbocyclic core. Key intermediates include a carboxylic acid derivative (compound 6 ) that undergoes reductive amination to yield the amine 13 , a direct precursor to this compound. The route’s critical steps include:

  • Protection of D-ribose hydroxyl groups using isopropylidene and tert-butyldimethylsilyl (TBS) ethers.

  • Ring-opening and cyclization to form the cyclopentene moiety.

  • Stereoselective introduction of the adenine base via Mitsunobu coupling.

This method achieves an overall yield of 7–12% but faces challenges in scalability due to multiple protection/deprotection steps .

Chemoenzymatic Approaches

To address limitations of purely chemical synthesis, hybrid chemoenzymatic routes have been developed. The process outlined in combines enzymatic resolution with chemical transformations. A racemic intermediate is subjected to lipase-catalyzed hydrolysis, yielding enantiomerically pure material. This approach reduces the number of synthetic steps to 10 while improving stereochemical fidelity, achieving a 24% yield for the (−)-enantiomer .

Cyclopentenone Intermediate-Based Synthesis

A landmark total synthesis reported in utilizes a cyclopentenone carbocyclic intermediate derived from D-ribose. The route features:

  • Pd-catalyzed allylic amination to install the adenine base.

  • Luche reduction for stereocontrol at C1' and C2'.

  • Retro-Diels-Alder reaction to unveil the cyclopentene ring .

This method’s versatility is demonstrated by its adaptation to produce over 20 analogs, including 3-deazathis compound and cyclopentenyl cytosine (CPE-C) .

Chiral Building Blocks from Dimethyl Meso-Tartrate

Stereochemical precision is critical for biological activity. As described in , both enantiomers of this compound were synthesized from dimethyl meso-tartrate. The six-step sequence involves:

  • Oxidative cleavage of tartrate to generate a dialdehyde.

  • Aldol condensation to form the cyclopentene skeleton.

  • Enzymatic dynamic kinetic resolution (DKR) using lipases to achieve >99% enantiomeric excess .

The (−)-enantiomer exhibited superior toxicity profiles (IC₅₀ = 7 μM in MOLT-4 cells) compared to its (+)-counterpart, underscoring the importance of stereochemistry .

Improved Industrial-Scale Processes

Patented methodologies in optimize this compound production using advanced intermediates. The key innovation involves a tricyclic derivative undergoing retro-Diels-Alder reaction to generate the cyclopentene core in 92% yield. Comparative data with earlier methods:

ParameterVandewalle (1991) Ohira (1995) Current Process
Starting MaterialL-RibuloseD-RiboseTricyclic intermediate
Steps1497
Overall Yield15%12%35%

This industrial approach reduces purification steps and eliminates hazardous reagents like ozone .

Formal Total Synthesis via Acetonide Relay

An elegant protecting group strategy was reported in , where an acetonide group is “relayed” through the synthesis. The route:

  • Begins with a Diels-Alder adduct of butadiene and tetrahalocyclopentadiene.

  • Uses iterative acetonide migration to avoid additional protecting groups.

  • Achieves (±)-Neplanocin A in 18 steps with 41% yield for key intermediates .

This method’s step economy makes it attractive for analog synthesis.

Comparative Analysis of Synthetic Routes

The table below summarizes critical metrics for major methods:

MethodStarting MaterialKey StepStepsYieldAdvantages
D-Ribose D-RiboseMitsunobu coupling137%High stereoselectivity
Chemoenzymatic Racemic acidEnzymatic resolution1024%Reduced steps
Industrial Tricyclic intermediateRetro-Diels-Alder735%Scalable, high yield
Acetonide Relay Diels-Alder adductProtecting group relay1841%Step economy

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Neplanocin A, and how can researchers validate the purity and structural integrity of synthesized batches?

  • Methodological Answer : To validate synthetic batches, employ orthogonal analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% threshold).
  • Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY) to confirm stereochemistry and functional groups.
  • Mass Spectrometry (MS) to verify molecular weight.
  • Compare spectral data with literature values for known analogs (e.g., aristeromycin) to identify deviations .
    • Experimental Design : Include negative controls (e.g., incomplete reaction mixtures) to isolate byproducts. Replicate synthesis ≥3 times to assess consistency .

Q. How does this compound inhibit S-adenosylhomocysteine hydrolase (SAHH), and what biochemical assays are optimal for quantifying this activity?

  • Methodological Answer :

  • Mechanism : this compound acts as a mechanism-based inhibitor, forming a covalent adduct with SAHH’s NAD+ cofactor.
  • Assays :
  • Enzyme Kinetics : Measure IC₅₀ via spectrophotometric monitoring of SAHH-dependent NAD+ depletion (λ = 340 nm).
  • Isothermal Titration Calorimetry (ITC) to quantify binding affinity (ΔG, Kd).
  • Crystallography (if feasible) to resolve inhibitor-enzyme interactions.
  • Controls : Use adenosine or 3-deazathis compound as positive comparators .

Q. What in vitro models are validated for studying this compound’s antiviral activity, and how should researchers address cytotoxicity confounding results?

  • Methodological Answer :

  • Models : Epstein-Barr virus (EBV)-infected B-cells or hepatitis C replicon systems.
  • Cytotoxicity Mitigation :
  • Dose-Response Curves : Calculate selectivity index (SI = IC₅₀ cytotoxicity / IC₅₀ antiviral activity).
  • Rescue Experiments : Co-administer SAHH substrates (e.g., homocysteine) to confirm on-target effects.
  • Proliferation Assays : Use Alamar Blue or MTT to distinguish antiviral activity from cell death .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cancer cell lines?

  • Methodological Answer :

  • Variable Analysis : Systematically control variables:
  • SAHH Expression Levels : Quantify via Western blot/qPCR; correlate with IC₅₀ values.
  • Methylation Status : Assess global DNA methylation (LC-MS/MS for 5-methylcytosine).
  • Metabolic Context : Measure intracellular ATP/NAD+ levels (e.g., luminescence assays).
  • Meta-Analysis : Pool datasets from public repositories (e.g., CCLE, GDSC) to identify lineage-specific resistance factors .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile in preclinical in vivo models?

  • Methodological Answer :

  • Formulation : Use PEGylated liposomes or albumin nanoparticles to enhance plasma half-life.
  • Dosing Regimens : Conduct staggered administration (e.g., Q12h vs. Q24h) to balance efficacy and toxicity.
  • PK/PD Modeling : Integrate LC-MS/MS plasma concentration data with tumor growth inhibition metrics to refine bioavailability and clearance rates .

Q. How can researchers design studies to explore this compound’s synergy with epigenetic modifiers (e.g., DNMT inhibitors) without overfitting data?

  • Methodological Answer :

  • Combinatorial Screens : Use factorial design (e.g., 4×4 matrix of this compound + azacitidine doses).
  • Synergy Metrics : Calculate Combination Index (CI) via Chou-Talalay method; validate with Bliss independence model.
  • False Discovery Control : Apply Benjamini-Hochberg correction for high-throughput RNA-seq data .

Q. What computational approaches predict this compound’s off-target effects in non-cancerous tissues?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to screen against human kinome/epigenetic regulators.
  • Transcriptomics : Perform RNA-seq on primary hepatocytes treated with sub-cytotoxic doses; pathway analysis via Gene Set Enrichment (GSEA).
  • CRISPR-Cas9 Screens : Identify synthetic lethal partners in normal vs. cancerous organoids .

Methodological Frameworks

Q. How to structure a research question evaluating this compound’s efficacy in drug-resistant viral strains?

  • PICOT Framework :

  • P : Hepatitis B virus (HBV) strains with entecavir resistance.
  • I : this compound (0.1–10 μM).
  • C : Wild-type HBV + entecavir.
  • O : Reduction in viral DNA copies (log10 scale) at 72h.
  • T : Acute infection model (7-day assay).
    • Data Analysis : Use mixed-effects models to account for inter-strain variability .

Q. What statistical methods are appropriate for analyzing time-dependent apoptosis in this compound-treated leukemia cells?

  • Survival Analysis :

  • Kaplan-Meier Curves for viability over 96h.
  • Cox Proportional Hazards Model to correlate caspase-3 activation with dose/time.
  • Bootstrapping (≥1000 iterations) to estimate confidence intervals for EC₅₀ values .

Tables for Experimental Design

Parameter In Vitro Assay In Vivo Model
Dose Range 0.1–100 μM1–50 mg/kg (IP/IV)
Endpoint IC₅₀ (72h)Tumor volume Δ (Day 21)
Key Controls DMSO vehicle, 3-deaza analogSaline, SAHH-knockout mice
Replicates n = 6 per groupn = 8–10 per cohort

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neplanocin A
Reactant of Route 2
Reactant of Route 2
Neplanocin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.